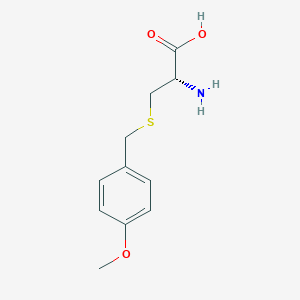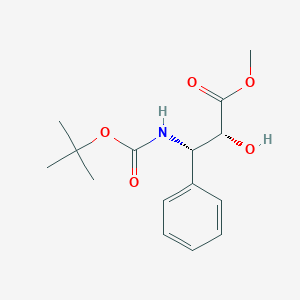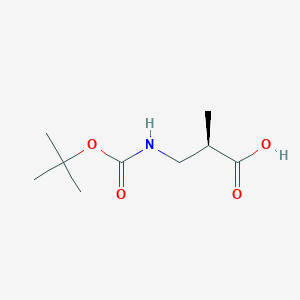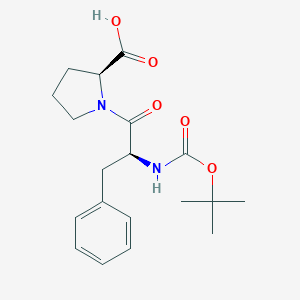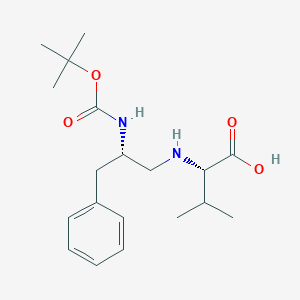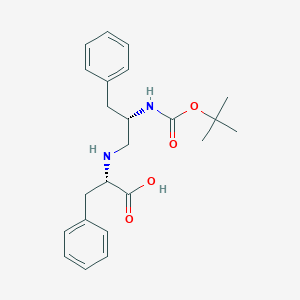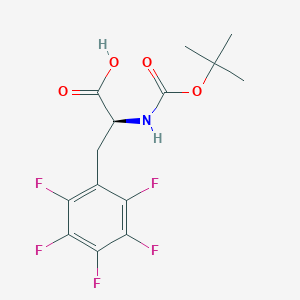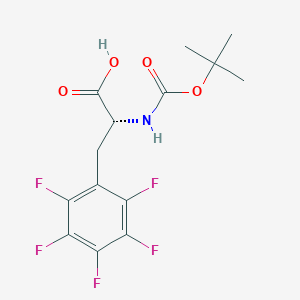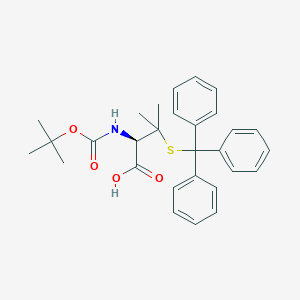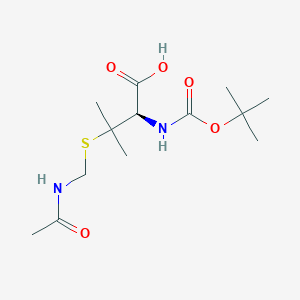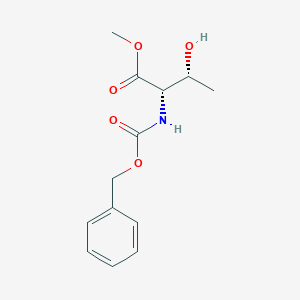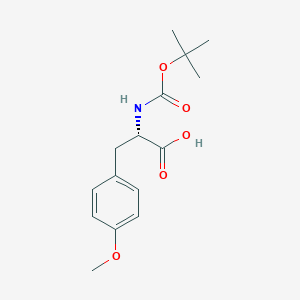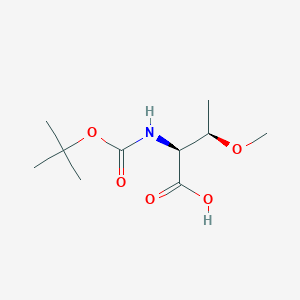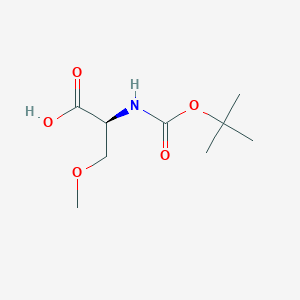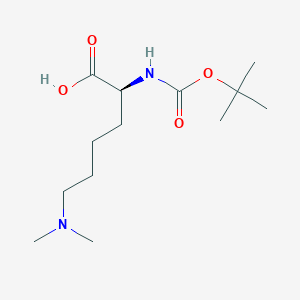
Boc-lys(ME)2-OH
科学研究应用
Boc-lys(ME)2-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a building block in the synthesis of peptides containing N,N-dimethyl-L-lysine residues.
Protein Modification: The compound is used to introduce dimethylated lysine residues into proteins, which can affect protein function and interactions.
Biological Studies: It is used in studies investigating the role of lysine methylation in biological processes, such as gene regulation and protein-protein interactions.
Drug Development: This compound is used in the development of peptide-based drugs and therapeutic agents.
作用机制
Target of Action
Boc-Lys(Me)₂-OH is a derivative of the naturally occurring proteinogenic amino acid Nε, Nε-dimethyl-L-lysine . It is primarily used as a building block in peptide synthesis .
Mode of Action
As a building block in peptide synthesis, it likely interacts with other amino acids to form peptides via amide bond formation .
Action Environment
The action, efficacy, and stability of Boc-Lys(Me)₂-OH are likely influenced by various environmental factors, including temperature, pH, and the presence of other compounds. For instance, it is recommended to store the compound below +30°C , suggesting that higher temperatures may affect its stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-lys(ME)2-OH typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the epsilon-amino group. The general procedure includes the following steps :
Protection of the Amino Group: The amino group of lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution of tert-butyl alcohol at room temperature.
Methylation of the Epsilon-Amino Group: The protected lysine is then subjected to reductive methylation using formaldehyde and a reducing agent such as sodium cyanoborohydride. This step introduces two methyl groups to the epsilon-amino group, resulting in the formation of N,N-dimethyl-L-lysine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . The use of solid-phase synthesis allows for the efficient and high-yield production of the compound with minimal purification steps.
化学反应分析
Types of Reactions
Boc-lys(ME)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various alkylating agents, such as methyl iodide or benzyl bromide
Major Products Formed
Deprotection: N,N-dimethyl-L-lysine
Substitution: N-substituted derivatives of N,N-dimethyl-L-lysine
相似化合物的比较
Boc-lys(ME)2-OH can be compared with other similar compounds, such as:
Boc-Lys-OH: This compound is the non-methylated version of this compound and is used as a building block in peptide synthesis.
Fmoc-Lys(Me)2-OH: This compound is similar to this compound but uses a different protecting group (Fmoc) for the amino group.
Boc-N-Me-Leu-OH: This compound is a methylated derivative of leucine and is used in peptide synthesis.
The uniqueness of this compound lies in its ability to introduce dimethylated lysine residues into peptides, which can significantly impact the properties and functions of the resulting peptides .
属性
IUPAC Name |
(2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRFYHPDPDJSY-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427025 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65671-53-6 | |
| Record name | BOC-LYS(ME)2-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


